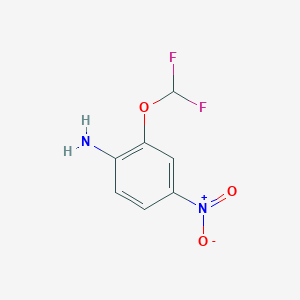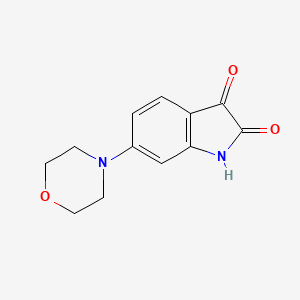
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione
Vue d'ensemble
Description
6-(Morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, commonly referred to as 6-MID, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of indole-2,3-dione, and has been found to have various biochemical and physiological effects. Additionally, the advantages and limitations of 6-MID for lab experiments will be discussed, as well as future directions for research.
Applications De Recherche Scientifique
Chemical Structure and Molecular Interactions
Research on related compounds such as 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione revealed insights into molecular structures and interactions. These compounds, including a morpholin ring and an indole heterocycle, have been studied using X-ray single crystal diffraction analysis, showing strong hydrogen bonding and framework structures (Kaynak, Özbey, & Karalı, 2013).
Antituberculosis Activity
A study on derivatives of 1H-indole-2,3-dione, including morpholinomethyl variants, found significant antituberculosis activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing antituberculosis drugs (Karalı et al., 2007).
C-C and C-N Bonds Formation
A method involving iodine-promoted regioselective formation of C-C and C-N bonds in N-protected indole derivatives, including 4-(1H-indol-2-yl)morpholines, was demonstrated. This approach is significant for synthesizing bioactive compounds (Li et al., 2011).
Antimicrobial Activity
A novel cyclodepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, showed antimicrobial activity against various bacterial strains, including Escherichia coli, illustrating its potential in pharmacological applications (Yancheva et al., 2012).
Cytotoxicity Evaluation
Research on 5-nitro-1H-indole-2,3-dione derivatives, including morpholinomethyl variants, showed potential in cancer treatment due to their cytotoxic effects against various human tumor cell lines (Karalı, 2002).
Synthesis and Chemical Transformations
6-(Morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, a related compound, was synthesized effectively, demonstrating the potential for creating structures with pharmacological activity (Kravchenko et al., 2006).
Xanthine Oxidase Inhibition and Anti-Inflammatory Effects
Cyclodidepsipeptides, including morpholine-diones, exhibited inhibitory activity against xanthine oxidase and significant anti-inflammatory response, indicating their therapeutic potential in conditions like gout (Šmelcerović et al., 2013).
Anticorrosion and Antibacterial Properties
1-(Morpholinomethyl)indoline-2,3-dione was studied for its inhibitory action on corrosion of metals and showed antibacterial properties, suggesting its utility in materials science (Miao, 2014).
Field-Effect Transistor Applications
Compounds like 3,7-diphenylpyrrolo[2,3-f]indole-2,6(1H,5H)-dione, related to the 1H-indole-2,3-dione structure, were investigated for use in organic field-effect transistors (OFETs), demonstrating the potential of such compounds in electronic applications (Zhang et al., 2017).
Propriétés
IUPAC Name |
6-morpholin-4-yl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-2-1-8(7-10(9)13-12(11)16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFUJTIWKDSPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





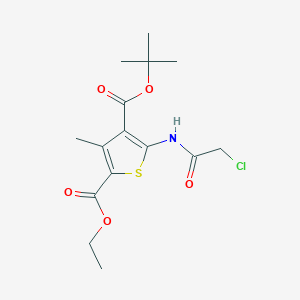
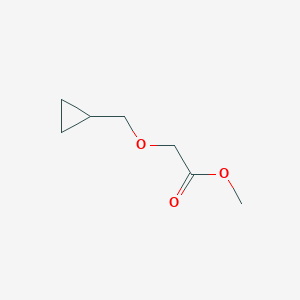
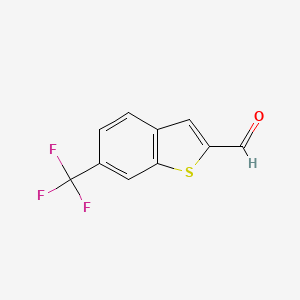
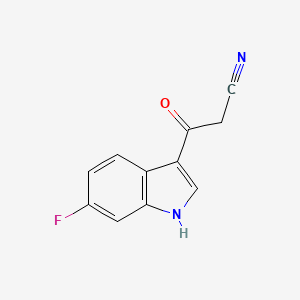
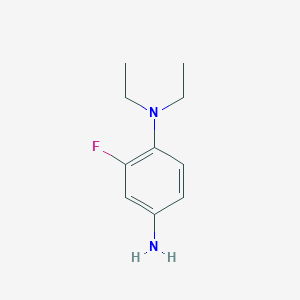
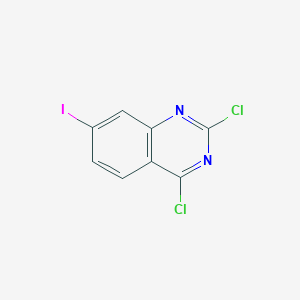
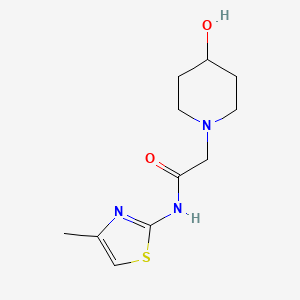
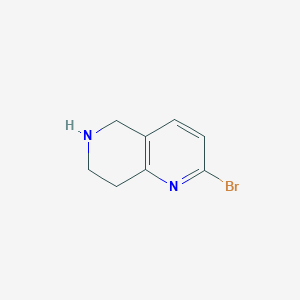
![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)
![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)

